molecular formula C10H16O2S B13066610 1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid

1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid

Cat. No.: B13066610
M. Wt: 200.30 g/mol
InChI Key: HUWMXKCFLCGILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C10H16O2S and a molecular weight of 200.3 g/mol This compound is characterized by a cyclobutane ring substituted with a cyclopentylsulfanyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid involves several steps. One common method includes the reaction of cyclobutane-1-carboxylic acid with cyclopentylthiol in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux and using a solvent such as dichloromethane. Industrial production methods may involve more efficient and scalable processes, but specific details are often proprietary and not publicly disclosed .

Chemical Reactions Analysis

1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the cyclobutane ring or the sulfur atom, depending on the reagents and conditions used. Common reagents include halogens, alkyl halides, and organometallic compounds.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclobutane ring and the sulfur atom play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes or signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

    Cyclobutane-1-carboxylic acid: Lacks the cyclopentylsulfanyl group, resulting in different chemical and biological properties.

    Cyclopentylthiol: Contains the cyclopentylsulfanyl group but lacks the cyclobutane ring, leading to different reactivity and applications.

    Sulfoxides and sulfones: Oxidized derivatives of sulfur-containing compounds, with distinct chemical and biological activities.

Properties

Molecular Formula

C10H16O2S

Molecular Weight

200.30 g/mol

IUPAC Name

1-cyclopentylsulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H16O2S/c11-9(12)10(6-3-7-10)13-8-4-1-2-5-8/h8H,1-7H2,(H,11,12)

InChI Key

HUWMXKCFLCGILB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SC2(CCC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.